molecular formula C13H14BrN3OS B2631224 2-bromo-3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide CAS No. 391226-08-7

2-bromo-3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B2631224
CAS RN: 391226-08-7
M. Wt: 340.24
InChI Key: UEVDGPDPIWBDEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve the use of pinacol boronic esters . Protodeboronation of these esters, followed by a Matteson–CH2– homologation, allows for the creation of complex structures .

Scientific Research Applications

Synthesis and Anticancer Activity

Compounds related to "2-bromo-3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide" have been synthesized and evaluated for their anticancer activity. For instance, novel pharmacophores containing the thiadiazole moiety were synthesized using facile methods and evaluated as potent anticancer agents. These compounds showed significant inhibitory activity against specific cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Gomha et al., 2017).

Antimicrobial Activity

The antimicrobial activity of compounds incorporating the thiadiazole ring has also been extensively studied. New heterocycles derived from specific precursors have shown moderate antimicrobial activity, highlighting the potential of thiadiazole derivatives in combating microbial infections (Darwish et al., 2010).

Photodynamic Therapy Applications

Compounds with similar structural motifs have been investigated for their suitability in photodynamic therapy, an innovative treatment method for cancer. These studies focus on the synthesis and characterization of compounds with high singlet oxygen quantum yield, essential for effective photodynamic therapy applications (Pişkin et al., 2020).

Antioxidant and Anti-inflammatory Activities

Additionally, research has explored the antioxidant and anti-inflammatory activities of thiadiazole derivatives. Some compounds have shown promising results, outperforming standard drugs in tests. This indicates the potential use of these derivatives in developing treatments for conditions associated with oxidative stress and inflammation (Sravya et al., 2019).

properties

IUPAC Name

2-bromo-3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3OS/c1-8(2)10(14)11(18)15-13-17-16-12(19-13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVDGPDPIWBDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=NN=C(S1)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide

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